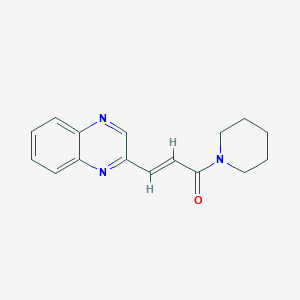![molecular formula C11H12F3N3O B7505817 Pyrazin-2-yl-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7505817.png)
Pyrazin-2-yl-[3-(trifluoromethyl)piperidin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PTPM is a small molecule that belongs to the class of piperidine derivatives. It has a molecular weight of 311.36 g/mol and a chemical formula of C15H16F3N2O. PTPM has been shown to have various biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. Due to its unique chemical structure, PTPM has been of great interest to researchers in the field of medicinal chemistry.
Wirkmechanismus
The exact mechanism of action of PTPM is not fully understood. However, studies have suggested that it may act by inhibiting various signaling pathways involved in inflammation and cancer. For example, PTPM has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammatory and immune responses. PTPM has also been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in the regulation of cell cycle progression.
Biochemical and Physiological Effects
PTPM has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor activities, PTPM has been shown to have neuroprotective effects. Studies have shown that PTPM can protect neurons from oxidative stress and apoptosis, suggesting that it may have therapeutic potential for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of PTPM is its relatively simple synthesis method, which makes it readily available for research purposes. In addition, PTPM has been shown to have low toxicity in various cell types, suggesting that it may be a safe compound to use in lab experiments. However, one limitation of PTPM is its low solubility in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on PTPM. One area of interest is the development of PTPM derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the mechanisms underlying PTPM's neuroprotective effects, with the goal of identifying new therapeutic targets for the treatment of neurodegenerative diseases. Finally, further studies are needed to determine the safety and efficacy of PTPM in animal models and human clinical trials.
Synthesemethoden
PTPM can be synthesized using a multi-step process. The first step involves the reaction of 2-pyrazinecarboxylic acid with 3-(trifluoromethyl)piperidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with a reducing agent such as sodium borohydride to yield PTPM. The overall yield of this process is around 50%.
Wissenschaftliche Forschungsanwendungen
PTPM has been widely studied for its potential applications in scientific research. One of the main areas of interest is its anti-inflammatory activity. Studies have shown that PTPM can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in various cell types. This suggests that PTPM may have therapeutic potential for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Another area of interest is the anti-tumor activity of PTPM. Studies have shown that PTPM can inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and leukemia. This is thought to be due to the ability of PTPM to induce cell cycle arrest and apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
pyrazin-2-yl-[3-(trifluoromethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N3O/c12-11(13,14)8-2-1-5-17(7-8)10(18)9-6-15-3-4-16-9/h3-4,6,8H,1-2,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKDHBPAYKXBNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NC=CN=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-chlorophenyl)methyl]-N-methylimidazole-1-carboxamide](/img/structure/B7505736.png)

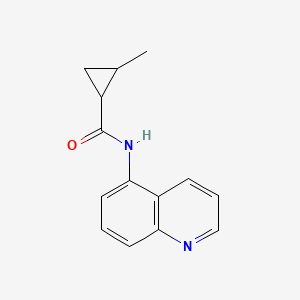
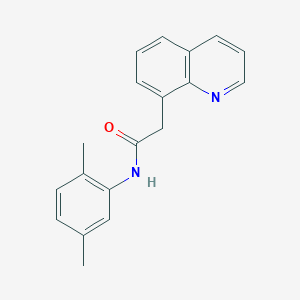
![(6-Methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-piperidin-1-ylmethanone](/img/structure/B7505752.png)
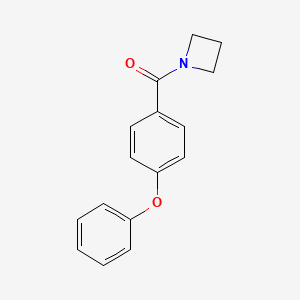
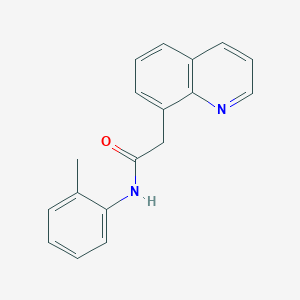

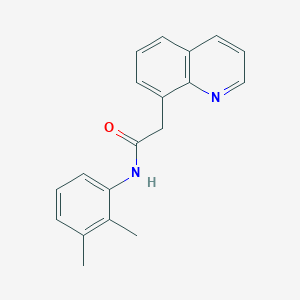
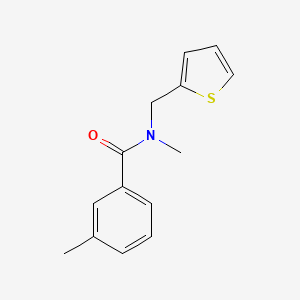
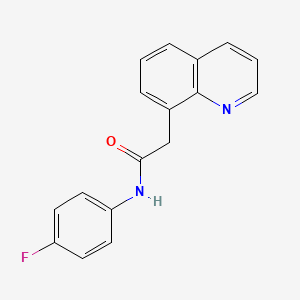

![N,N,6-trimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7505801.png)
